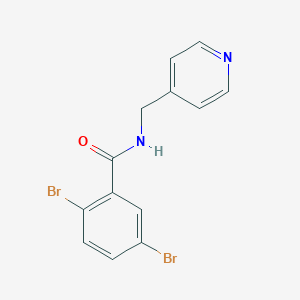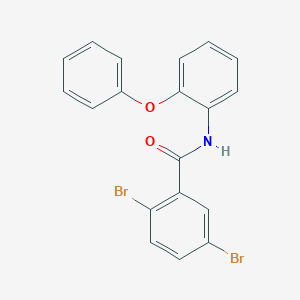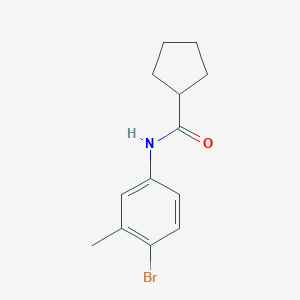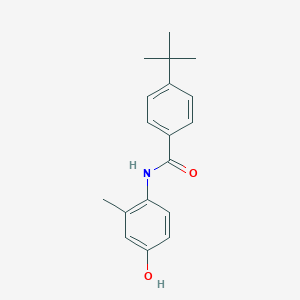![molecular formula C20H26N2O2 B290683 N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide, commonly known as lidocaine, is a local anesthetic that is widely used in the medical field. Lidocaine was first synthesized in the 1940s and has since become one of the most commonly used local anesthetics due to its effectiveness, safety, and versatility.
作用机制
Lidocaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the cell membrane, preventing the influx of sodium ions and thereby preventing the depolarization of the cell. This results in a loss of sensation in the area where the lidocaine has been applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects on the body. It can cause vasodilation and hypotension, as well as respiratory depression at high doses. Lidocaine has also been shown to have anti-inflammatory properties and can inhibit the release of certain inflammatory mediators.
实验室实验的优点和局限性
Lidocaine has a number of advantages as a tool for laboratory experiments. It is relatively easy to obtain and is widely available. It is also relatively safe and has a low risk of toxicity when used appropriately. However, lidocaine can have variable effects depending on the specific experimental conditions, and its effects may be difficult to interpret in some cases.
未来方向
There are a number of potential future directions for research on lidocaine. One area of interest is the development of new formulations of lidocaine that can be used for longer periods of time and with fewer side effects. Another area of interest is the use of lidocaine as a treatment for chronic pain, as it has been shown to be effective in some cases. Finally, there is ongoing research into the potential use of lidocaine as a treatment for certain types of cancer.
合成方法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with diethylamine to form N-(2,6-dimethylphenyl)-N-(2-diethylaminoethyl)acetamide, which is then reacted with p-anisidine to form lidocaine.
科学研究应用
Lidocaine has a wide range of scientific research applications, including its use as a local anesthetic in medical procedures such as dental work, minor surgeries, and epidurals. It is also used as a treatment for certain types of arrhythmias and as a topical treatment for skin conditions such as eczema and psoriasis. Lidocaine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
分子式 |
C20H26N2O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O2/c1-5-22(6-2)17-9-12-19(15(3)13-17)21-20(23)14-16-7-10-18(24-4)11-8-16/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
InChI 键 |
QIHBBIYTQISISF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)





![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)



